molecular formula C14H10BrN3OS B4441194 3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4441194
M. Wt: 348.22 g/mol
InChI Key: JFTGRPBLEFEAJJ-UHFFFAOYSA-N
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Description

3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide, also known as ABT-888, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair pathways, and their inhibition has been shown to enhance the efficacy of DNA-damaging agents in cancer therapy.

Mechanism of Action

3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide binds to the catalytic domain of PARP enzymes, inhibiting their activity and preventing the repair of DNA damage. This leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that have defects in DNA repair pathways.
Biochemical and Physiological Effects
3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to enhance the efficacy of DNA-damaging agents in cancer therapy, leading to increased cell death in cancer cells. However, it has also been shown to have some toxic effects on normal cells, particularly in combination with certain chemotherapy drugs. These effects may be due to the inhibition of PARP enzymes, which play a role in DNA repair pathways in normal cells as well.

Advantages and Limitations for Lab Experiments

3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide has several advantages for lab experiments, including its potency and selectivity for PARP enzymes, as well as its ability to enhance the efficacy of DNA-damaging agents in cancer therapy. However, it also has some limitations, including its potential toxic effects on normal cells and the need for further research to optimize its use in combination with chemotherapy drugs.

Future Directions

There are several future directions for research on 3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide, including:
1. Optimization of dosing and scheduling in combination with chemotherapy drugs to minimize toxic effects on normal cells.
2. Development of biomarkers to predict response to 3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide in cancer patients.
3. Investigation of the potential use of 3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide in combination with immunotherapy for cancer treatment.
4. Exploration of the role of PARP enzymes in other biological processes and diseases beyond cancer.
5. Development of new PARP inhibitors with improved selectivity and potency for use in cancer therapy.

Scientific Research Applications

3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that 3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide enhances the efficacy of DNA-damaging agents such as radiation and chemotherapy by inhibiting the repair of DNA damage, leading to increased cell death in cancer cells. Clinical trials have also shown promising results in combination with chemotherapy in the treatment of various types of cancer, including breast, ovarian, and lung cancer.

properties

IUPAC Name

3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS/c15-8-3-5-9(6-4-8)18-13(19)12-11(16)10-2-1-7-17-14(10)20-12/h1-7H,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTGRPBLEFEAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2N)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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